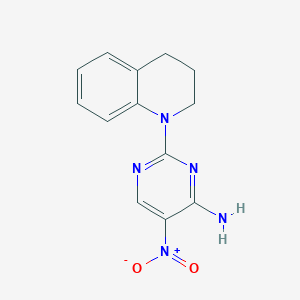

2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c14-12-11(18(19)20)8-15-13(16-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDZGEROESYWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC=C(C(=N3)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine compounds .

Scientific Research Applications

2-(3,4-Dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

*Similarity scores from reflect structural overlap with the target compound.

- Nitro vs. Amino Groups: The target’s 5-nitro group contrasts with the 5-amine in N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. Nitro groups typically increase reactivity and electron-withdrawing effects, which may enhance binding to electron-rich biological targets but could also raise toxicity concerns .

- Aromatic Moieties: The dichlorophenyl-isoxazole group in ’s compound introduces halogen bonding and steric bulk, likely improving target selectivity but reducing solubility compared to the target’s dihydroquinoline . The thiophene-oxadiazole group in ’s analog may enhance metabolic stability due to rigid aromatic systems .

Biological Activity

2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine is a complex organic compound notable for its unique structural features, combining a quinoline and a nitropyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name of the compound is 2-(3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine. Its chemical formula is , and it possesses significant molecular diversity due to the presence of both quinoline and nitropyrimidine moieties.

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine |

| Molecular Formula | |

| CAS Number | 1286699-43-1 |

The biological activity of 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate various biological pathways by binding to these targets, leading to physiological effects that may include:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the quinoline and nitropyrimidine structures exhibit significant antimicrobial properties. For instance, studies have reported that similar compounds demonstrate activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine has been evaluated in various in vitro studies. The compound has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving:

- Cell Cycle Arrest : Inhibition of key regulatory proteins leading to cell cycle disruption.

- Induction of Apoptosis : Activation of caspases involved in programmed cell death.

Case Study 1: Anticancer Efficacy

A study investigated the effects of 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine on human cancer cell lines including TK-10 (renal cancer) and HT-29 (colon cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values suggesting significant inhibition at micromolar concentrations.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacteria. Results demonstrated that at concentrations as low as 10 µg/mL, the compound inhibited growth effectively, comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

The unique structural combination of quinoline and nitropyrimidine in this compound distinguishes it from other related compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine | Quinoline-Nitropyrimidine | Antimicrobial, Anticancer |

| Chloroquine | Quinoline | Antimalarial |

| Nitroquinolines | Nitrogen-containing Quinoline | Antimicrobial |

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine, and how can reaction conditions be systematically optimized?

The synthesis of nitro-substituted pyrimidines typically involves nucleophilic substitution or cyclization reactions. For example, 5-nitropyrimidine derivatives can be synthesized via nitration of precursor pyrimidines under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) . To optimize reaction conditions, employ factorial design to test variables like temperature, solvent polarity, and stoichiometric ratios of reagents. This reduces experimental iterations while identifying critical factors affecting yield and purity . For this compound, consider starting from 4-aminopyrimidine intermediates, introducing the nitro group early to avoid side reactions.

Q. How can the structural integrity of 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine be confirmed, and what analytical techniques are most reliable?

Use a combination of X-ray crystallography (for absolute configuration), NMR (to confirm substituent positions), and HPLC-MS (for purity and molecular weight validation). For example, X-ray studies of related pyrimidines reveal dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), which influence stability and reactivity . IR spectroscopy can identify functional groups like nitro (–NO₂) and amine (–NH₂), while elemental analysis ensures stoichiometric accuracy .

Q. What are the key stability considerations for this compound under varying storage and experimental conditions?

Nitro groups are sensitive to light, heat, and reducing agents. Conduct accelerated stability studies by exposing the compound to stressors:

- Thermal stress : 40–60°C for 48–72 hours.

- Photolytic stress : UV light (320–400 nm) for 24 hours.

- Hydrolytic stress : Acidic (HCl 0.1M), basic (NaOH 0.1M), and neutral aqueous solutions.

Monitor degradation via HPLC and compare retention times with standards. Store the compound in amber vials at –20°C under inert atmosphere to prevent nitro reduction or dimerization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine in further functionalization?

Apply density functional theory (DFT) to calculate electrophilic Fukui indices, identifying electron-rich sites prone to substitution. For example, the nitro group at C5 deactivates the pyrimidine ring, directing electrophiles to C4 or C6 positions. Molecular dynamics simulations can model solvent effects on reaction pathways . Validate predictions experimentally by synthesizing derivatives (e.g., halogenation at C4) and comparing yields with computational data .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?

Inconsistent data may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may show averaged signals due to rapid interconversion of tautomers, while X-ray captures a static structure. To resolve this:

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

Adopt continuous flow chemistry to enhance heat and mass transfer, critical for exothermic nitration steps. Optimize parameters using response surface methodology (RSM) to balance yield, purity, and throughput. For example, a microreactor can maintain precise temperature control during nitro group introduction, reducing side products . Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can the compound’s electronic properties be exploited in designing metal complexes or supramolecular assemblies?

The nitro and amine groups act as electron-withdrawing and donating moieties, respectively, enabling coordination with transition metals (e.g., Pd, Cu). Synthesize complexes via refluxing with metal salts (e.g., PdCl₂ in ethanol) and characterize using cyclic voltammetry to assess redox activity. The pyrimidine ring’s planarity facilitates π-stacking in supramolecular frameworks, which can be studied via single-crystal XRD .

Methodological Notes

- Experimental Design : Use Box-Behnken or central composite designs for multi-variable optimization .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with reactivity .

- Safety : Follow protocols for handling nitro compounds (e.g., avoid grinding dry powders to prevent explosion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.